molecular formula C15H16F2N2O3 B2805172 N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide CAS No. 1645469-78-8

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

Cat. No.: B2805172
CAS No.: 1645469-78-8
M. Wt: 310.301
InChI Key: RRSUUKSSGFHXMS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide (CAS 1645469-78-8) is a chemical compound with the molecular formula C15H16F2N2O3 and a molecular weight of 310.30 g/mol . This benzamide derivative features a cyclobutyl ring terminated by a nitrile group, a difluoromethoxy moiety, and a methoxy substituent on its aromatic ring system . Its structure confers specific physicochemical properties, including a calculated LogP of 2.56, a polar surface area of 63 Ų, and five rotatable bonds, making it a candidate for investigation in medicinal chemistry and drug discovery programs, particularly as a building block for novel therapeutic agents . The compound is referenced in patent literature (WO2019145726A1) concerning the development of new chemical entities, indicating its value in exploratory research . As a chemical for research and development, it is offered for use in biochemical testing, assay development, and as a synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c1-19(15(9-18)6-3-7-15)13(20)11-5-4-10(21-2)8-12(11)22-14(16)17/h4-5,8,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUUKSSGFHXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)OC(F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14F2N2O3
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 915087-26-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with:

  • Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within its class. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines, including lung and breast cancer models.

  • Case Study : A study evaluating the efficacy of related compounds demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 2.12 µM to 6.75 µM .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods as per CLSI guidelines, revealing effective inhibition against Staphylococcus aureus and Escherichia coli .

Research Findings

StudyCompoundActivityCell LineIC50 (µM)
Benzimidazole DerivativeAntitumorA5492.12 ± 0.21
Benzimidazole DerivativeAntitumorHCC8275.13 ± 0.97
Benzimidazole DerivativeAntitumorMCF-76.75 ± 0.19
Similar CompoundAntimicrobialE. coli<10
Similar CompoundAntimicrobialS. aureus<10

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary toxicity assays indicate that compounds of this class may exhibit cytotoxic effects on normal cells alongside their anticancer activities, necessitating further structural optimization to enhance selectivity and reduce adverse effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Key Substituents Functional Impact
Target Compound 1-Cyanocyclobutyl, -OCF₂H, -OCH₃ Potential bioactivity (e.g., pesticidal or therapeutic) via fluorophilic interactions .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, -OCH₃, -CH₃ Demonstrated fluorescence at λex 340 nm/λem 380 nm; optimized at pH 5 and 25°C .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Facilitates metal-catalyzed C–H functionalization reactions .
Etobenzanid () 2,3-Dichlorophenyl, ethoxymethoxy Used as a herbicide; fluorinated groups enhance membrane permeability .

Fluorescence and Spectroscopic Properties

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits fluorescence with LOD 0.2691 mg/L and LOQ 0.898 mg/L. Stability maintained over time, suggesting utility in sensing applications .
  • Target Compound: The difluoromethoxy group may redshift fluorescence emission compared to non-fluorinated analogs. However, experimental confirmation is needed.

Physical Properties

  • Melting Points : reports MP 175–178°C for a pyrazolo-pyrimidinyl benzamide. The target compound’s rigid cyclobutane ring may elevate its melting point .
  • Solubility : The 4-methoxy group could enhance solubility in polar solvents, while the difluoromethoxy group increases lipophilicity .

Q & A

Basic: What are the recommended synthetic routes for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide?

Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acids and amines. For example:

  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amidation, as demonstrated in the synthesis of structurally similar benzamides .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for such reactions due to their ability to dissolve polar intermediates .
  • Workflow :
    • Activate the carboxylic acid (e.g., 2-(difluoromethoxy)-4-methoxybenzoic acid) with DCC/HOBt.
    • React with N-methyl-1-cyanocyclobutylamine under inert atmosphere (N₂/Ar) at 0–25°C.
    • Purify via column chromatography or recrystallization.

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Standard spectroscopic techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC:
    • The cyclobutyl protons appear as multiplets (δ 1.5–3.0 ppm).
    • Difluoromethoxy (-OCF₂H) shows splitting patterns due to coupling with fluorine .
  • Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N values .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the cyanocyclobutyl group?

Methodological Answer:
The strained cyclobutyl ring may reduce coupling efficiency. Strategies include:

  • Temperature Control : Conduct reactions at 0°C to slow side reactions while maintaining reactivity .
  • Solvent Polarity : Use DMF to stabilize charged intermediates, enhancing nucleophilic attack by the amine .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate amidation via base activation .
  • Extended Reaction Time : Monitor via TLC/HPLC; reactions may require 24–48 hours for completion .

Advanced: How do electronic effects of the difluoromethoxy and methoxy substituents influence fluorescence properties?

Methodological Answer:

  • Fluorescence Optimization :
    • pH : Test a range (pH 3–9) using buffer systems; fluorescence intensity often peaks near pH 5 due to protonation/deprotonation equilibria .
    • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance emission by stabilizing excited states .
  • Substituent Effects :
    • The difluoromethoxy group (-OCF₂H) increases electron-withdrawing effects, red-shifting emission wavelengths.
    • Methoxy group (-OCH₃) donates electrons via resonance, potentially altering quantum yields .

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